N,N'-bis(3-aminopropyl)hexatriacontane-1,36-diamine
Description
N,N'-bis(3-aminopropyl)hexatriacontane-1,36-diamine is a polyamine compound characterized by a central hexatriacontane (C₃₆) hydrocarbon chain flanked by two 3-aminopropyl groups at each terminal amine group. This structure confers unique physicochemical properties, such as high molecular weight (estimated >600 g/mol) and extended hydrophobic backbone, which influence its solubility, reactivity, and applications in surfactants, polymer crosslinking, or antimicrobial formulations.
Properties
Molecular Formula |
C42H90N4 |
|---|---|
Molecular Weight |
651.2 g/mol |
IUPAC Name |
N,N'-bis(3-aminopropyl)hexatriacontane-1,36-diamine |
InChI |
InChI=1S/C42H90N4/c43-37-35-41-45-39-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-40-46-42-36-38-44/h45-46H,1-44H2 |
InChI Key |
OFFBTFONFHSIGA-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCCCCCCCCCCCCCCNCCCN)CCCCCCCCCCCCCCCCCNCCCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(3-aminopropyl)hexatriacontane-1,36-diamine typically involves the reaction of hexatriacontane-1,36-diol with 3-aminopropylamine under dehydrating conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid to facilitate the formation of the amine groups .
Industrial Production Methods
Industrial production of this compound often employs a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N,N’-bis(3-aminopropyl)hexatriacontane-1,36-diamine undergoes various types of chemical reactions, including:
Oxidation: The primary amine groups can be oxidized to form nitro compounds or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Nitro compounds, nitriles.
Reduction: Secondary amines, tertiary amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
N,N’-bis(3-aminopropyl)hexatriacontane-1,36-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of polymers and surfactants.
Biology: Employed in the study of cell membrane interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as a component in antimicrobial agents.
Industry: Utilized in the production of lubricants, coatings, and adhesives.
Mechanism of Action
The mechanism of action of N,N’-bis(3-aminopropyl)hexatriacontane-1,36-diamine involves its interaction with various molecular targets. The primary amine groups can form hydrogen bonds and ionic interactions with biological molecules, affecting their structure and function. This compound can also insert into lipid bilayers, altering membrane properties and influencing cellular processes .
Comparison with Similar Compounds
Structural Analogues and Backbone Variations
The compound belongs to the bis(3-aminopropyl)alkylenediamine family, differing primarily in the length and composition of the central hydrocarbon chain. Key analogs include:
Key Observations :
- Chain Length and Polarity: Shorter-chain analogs (e.g., ethylenediamine derivative) exhibit higher solubility in polar solvents like water or ethanol due to reduced hydrophobicity. In contrast, the C₃₆ backbone of the target compound likely renders it insoluble in water but compatible with nonpolar solvents .
- Molecular Weight : The C₃₆ chain increases molecular weight significantly, impacting diffusion rates and thermal stability.
Physicochemical Properties
Boiling Point and Thermal Stability
- N,N'-bis(3-aminopropyl)-1,3-propanediamine: Boiling point = 373.70 K (100.55°C) at 0.10 kPa .
- N,N-bis(3-aminopropyl)dodecyl amine: Expected higher boiling point (>200°C) due to increased chain length, though exact data is unavailable .
Solubility and Reactivity
- Shorter-chain analogs : Soluble in water and alcohols; reactive in amine-mediated reactions (e.g., Schiff base formation, epoxy curing) .
- Target Compound: Predicted to dissolve only in nonpolar solvents (e.g., hexane, chloroform). The steric hindrance from the C₃₆ chain may reduce amine group accessibility, slowing reactions compared to smaller analogs .
Biological Activity
N,N'-bis(3-aminopropyl)hexatriacontane-1,36-diamine is a polyamine compound characterized by its long hydrocarbon chain and multiple amino groups. Its molecular formula is , and it has been studied for various biological activities, including its potential applications in pharmacology and toxicology.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C42H90N4 |
| Molecular Weight | 651.19 g/mol |
| Density | 0.871 g/cm³ |
| Boiling Point | 715.5 °C at 760 mmHg |
| Flash Point | 464 °C |
| LogP | 14.309 |
Structural Characteristics
The compound features a linear structure with three aminopropyl groups attached to a hexatriacontane backbone, which contributes to its hydrophobic properties and potential interactions with biological membranes.
This compound exhibits high alkalinity due to its multiple amino groups, which can lead to corrosive effects at high concentrations. This property may influence its interaction with biological systems, particularly in terms of cellular uptake and toxicity .
Toxicological Studies
Research has indicated that the compound can induce toxicity in various animal models. In one study, oral administration led to significant adverse effects, including:
- Cardiac Effects : Dose-dependent degeneration of heart muscle was observed after prolonged exposure.
- Developmental Toxicity : Early embryonic deaths were reported in rats at doses of 60 mg/kg, and increased resorption rates were noted in rabbits at doses above 20 mg/kg .
- Genotoxicity : The compound was not found to be genotoxic in vitro or carcinogenic in rat models .
Pharmacological Potential
Despite its toxicity profile, this compound has been explored for potential therapeutic applications:
- Antitumor Agents : Polyamines are known to play roles in cell growth and differentiation; thus, derivatives like this compound may be investigated for their ability to inhibit tumor growth .
- Complexation Reactions : The compound has been utilized in the preparation of metal complexes that may exhibit unique biochemical properties .
Case Study 1: Toxicokinetics in Rats
A toxicokinetics study conducted on Sprague Dawley rats revealed significant findings regarding absorption and distribution. Notable observations included:
- Weight Loss : Rats exhibited up to a 51% decrease in body weight at high doses.
- Histopathological Changes : Examination revealed lympho-histiocytic infiltrations in skeletal muscles and myocarditis at doses as low as 8 mg/kg .
Case Study 2: Developmental Toxicity Assessment
In a developmental toxicity assessment involving pregnant rabbits and rats, the following outcomes were documented:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N,N'-bis(3-aminopropyl)hexatriacontane-1,36-diamine, and how do reaction conditions influence yield?
- The compound can be synthesized via polycondensation or stepwise alkylation of amines with appropriate dihalides. For example, related polyamines like N,N'-bis(3-aminopropyl)ethylenediamine are synthesized by reacting ethylenediamine with acrylonitrile followed by catalytic hydrogenation . Key parameters include temperature (typically 60–100°C), solvent polarity (e.g., methanol or ethanol), and stoichiometric ratios of reactants. Impurities like unreacted amines or oligomers require purification via column chromatography or recrystallization .
Q. How is the structural integrity of this compound validated in academic research?
- Characterization involves:
- NMR spectroscopy : and NMR confirm amine proton environments and carbon backbone alignment. For instance, terminal –NH groups resonate at δ 1.5–2.5 ppm, while methylene groups adjacent to amines appear at δ 2.6–3.2 ppm .
- FT-IR : Peaks at 3300–3500 cm (N–H stretching) and 1600–1650 cm (N–H bending) confirm amine functionality .
- Mass spectrometry : High-resolution ESI-MS verifies molecular weight and fragmentation patterns .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- The compound shares hazards with structurally similar amines:
- Acute toxicity : Oral LD values for analogous amines range from 300–500 mg/kg (Category 3), requiring PPE (gloves, goggles) and fume hood use .
- Corrosivity : Skin and eye irritation (Category 1B) necessitates immediate flushing with water upon exposure .
- Environmental risks : High aquatic toxicity (LC < 1 mg/L for Daphnia magna) mandates containment to prevent waterway contamination .
Advanced Research Questions
Q. How can experimental design optimize the compound’s integration into metal-organic frameworks (MOFs) for CO capture?
- Coordination chemistry : The terminal –NH groups act as ligands for metals (e.g., Mg, Co). In Mg(dobpdc) MOFs, similar polyamines enhance CO adsorption via chemisorption at amine sites .
- Optimization variables :
- Temperature : Adsorption capacity peaks at 40–60°C due to kinetic-thermodynamic balance .
- Amine density : Higher amine loading (e.g., 3–4 mmol/g) improves capacity but may reduce framework stability .
Q. What analytical approaches resolve contradictions in reported antibacterial activity of polyamine derivatives?
- Case study : Schiff bases like N,N′-bis(4-methoxy-benzylidene)-1,4-bis(3-aminopropyl)piperazine show activity against E. coli and S. aureus (MIC 25–50 µg/mL) via membrane disruption . However, discrepancies arise from:
- Strain variability : Gram-negative vs. Gram-positive susceptibility differences.
- Assay conditions : Agar diffusion vs. broth dilution methods yield varying inhibition zones .
- Mitigation : Standardize protocols (e.g., CLSI guidelines) and use combinatorial assays (e.g., checkerboard for synergy/antagonism).
Q. How do solvent polarity and pH affect the compound’s stability in catalytic applications?
- Solvent effects : Polar aprotic solvents (DMF, DMSO) stabilize protonated amines but may induce side reactions (e.g., oxidation). Non-polar solvents (hexane) reduce solubility but minimize degradation .
- pH dependence : At pH < 7, –NH groups protonate, enhancing solubility but reducing nucleophilicity. At pH > 9, deprotonation increases reactivity but risks precipitation .
- Case study : In palladium complexes, aqueous pH 6–8 optimizes ligand stability while maintaining catalytic activity in cross-coupling reactions .
Methodological Considerations
Q. What strategies address challenges in characterizing long-chain polyamines via X-ray crystallography?
- Crystallization : Use slow evaporation with mixed solvents (e.g., CHCl/MeOH) to induce ordered packing.
- Disorder modeling : Apply restraints for flexible alkyl chains during refinement .
- Alternative techniques : Small-angle X-ray scattering (SAXS) provides solution-phase conformation data .
Q. How can computational modeling predict the compound’s interaction with biomolecules?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
